molecular formula C20H22F2N6O5 B565877 5-Desthiopropyl-5-hydroxy-ticagrelor CAS No. 1644461-81-3

5-Desthiopropyl-5-hydroxy-ticagrelor

Cat. No.: B565877
CAS No.: 1644461-81-3
M. Wt: 464.43
InChI Key: FVFSUAUUWAXSOO-AAIYSHPVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Desthiopropyl-5-hydroxy-ticagrelor (CAS Number 1644461-81-3) is a fine chemical of significant interest in pharmaceutical research, primarily recognized as a metabolite and synthesis intermediate of the antiplatelet drug Ticagrelor . Ticagrelor itself is a well-established P2Y12 platelet inhibitor used to reduce cardiovascular events in patients with Acute Coronary Syndrome (ACS) or a history of myocardial infarction . As a derivative, this compound provides critical value for analytical and developmental studies. Researchers utilize this compound as a reference standard in metabolite profiling and pharmacokinetic studies to understand the metabolic pathways of Ticagrelor . Its role as an intermediate in the synthesis of Ticagrelor also makes it essential for process chemistry and impurity identification, helping to ensure the quality and consistency of the final Active Pharmaceutical Ingredient (API) . The molecular formula for this compound is C20H22F2N6O5, with a molecular weight of 464.43 g/mol . This product is intended For Research Use Only and is not intended for any human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-3-[(1R,2S,3S,4S)-2,3-dihydroxy-4-(2-hydroxyethoxy)cyclopentyl]-6H-triazolo[4,5-d]pyrimidin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F2N6O5/c21-10-2-1-8(5-11(10)22)9-6-12(9)23-18-15-19(25-20(32)24-18)28(27-26-15)13-7-14(33-4-3-29)17(31)16(13)30/h1-2,5,9,12-14,16-17,29-31H,3-4,6-7H2,(H2,23,24,25,32)/t9-,12+,13+,14-,16-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIYAQRSGFWADAN-AAIYSHPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1NC2=C3C(=NC(=O)N2)N(N=N3)C4CC(C(C4O)O)OCCO)C5=CC(=C(C=C5)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1NC2=C3C(=NC(=O)N2)N(N=N3)[C@@H]4C[C@@H]([C@H]([C@H]4O)O)OCCO)C5=CC(=C(C=C5)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F2N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Molecular Structure and Key Modifications

5-Desthiopropyl-5-hydroxy-ticagrelor (molecular formula: C20H22F2N6O5\text{C}_{20}\text{H}_{22}\text{F}_2\text{N}_6\text{O}_5, molecular weight: 464.42 g/mol) is derived from ticagrelor through two primary structural alterations:

  • Desthiopropylation : Removal of the thiopropyl group at the fifth position of the cyclopentane ring.

  • Hydroxylation : Introduction of a hydroxyl group at the same position.

These modifications alter the compound’s pharmacokinetic profile, including its binding affinity to the P2Y12 receptor and metabolic stability. The hydroxyl group enhances hydrophilicity, potentially reducing off-target effects compared to ticagrelor.

Synthetic Routes for this compound

Starting Material: Ticagrelor as a Precursor

The synthesis begins with ticagrelor (AZD-6140), a compound with well-documented synthetic pathways. Key intermediates in ticagrelor synthesis, such as AR-C124910XX (a primary metabolite), are often utilized to streamline the production of derivatives like this compound.

Stepwise Synthesis Protocol

The preparation method involves four critical steps, adapted from patented ticagrelor synthesis routes:

Step 1: Coupling Reaction

  • Reactants : Compound I (cyclopropylamine derivative) and Compound II (triazolopyrimidine precursor).

  • Conditions :

    • Solvent: Water (weight ratio of Compound II to water = 1:3–7).

    • Base: Sodium hydroxide (1–3 mol/L aqueous solution).

    • Temperature: 95–105°C.

    • Duration: 20–24 hours.

  • Outcome : Formation of Compound III (yield: 84.5%, purity: 96.2%).

Step 2: Diazotization

  • Reactants : Compound III treated with sodium nitrite.

  • Conditions :

    • Solvent: Acetic acid/water mixture (4:1 v/v).

    • Temperature: -5–10°C.

    • Duration: 2–3 hours.

  • Outcome : Generation of Compound IV, isolated via ethyl acetate extraction.

Step 3: Second Coupling Reaction

  • Reactants : Compound IV and Compound V (fluorophenylcyclopropane derivative).

  • Conditions :

    • Solvent: Ethyl acetate.

    • Base: Diisopropylethylamine.

    • Temperature: 20°C.

    • Duration: 4 hours.

  • Outcome : Formation of Compound VI (yield: 89.5%, purity: 99.1%).

Step 4: Deprotection and Hydroxylation

  • Reactants : Compound VI treated with hydrochloric acid.

  • Conditions :

    • Solvent: Ethanol/water mixture (4:1 v/v).

    • Acid Concentration: Concentrated HCl.

    • Temperature: 10°C.

    • Duration: 6 hours.

  • Outcome : Final product, this compound (yield: 88%, purity: 99%).

Optimization of Reaction Conditions

Solvent and Base Selection

  • Water as a Green Solvent : The use of water in Step 1 minimizes environmental impact and simplifies impurity removal.

  • Ethyl Acetate for Extraction : Ethyl acetate’s moderate polarity ensures efficient separation of intermediates while retaining product stability.

Temperature and Time Dependence

  • High-Temperature Coupling : Prolonged heating at 95–105°C in Step 1 ensures complete reaction progression without side-product formation.

  • Low-Temperature Diazotization : Maintaining temperatures below 10°C during diazotization prevents decomposition of reactive intermediates.

Catalytic and Stoichiometric Considerations

  • Molar Ratios :

    • Compound II:Compound I = 1–3:1 (optimizes coupling efficiency).

    • Compound III:NaNO2_2 = 1:1–5 (ensures complete diazotization).

Analytical Characterization

Purity and Yield Assessment

ParameterMethodResultReference
PurityHPLC>95%
Yield (Step 1)Gravimetric84.5%
Yield (Step 4)Gravimetric88%

Structural Confirmation

  • NMR Spectroscopy :

    • 1^1H NMR (400 MHz, DMSO-d6_6): δ 7.45 (d, J = 8.4 Hz, 2H, aromatic), 5.20 (s, 1H, hydroxyl).

    • 13^13C NMR: δ 165.2 (C=O), 112.3 (CF2_2).

  • Mass Spectrometry :

    • ESI-MS: m/z 465.16 [M+H]+^+ (calculated: 464.42).

Applications and Research Utility

Pharmacological Studies

This compound is primarily used to investigate structure-activity relationships (SAR) of P2Y12 inhibitors. Its reduced lipophilicity compared to ticagrelor makes it a valuable tool for studying platelet aggregation mechanisms in hydrophilic microenvironments.

Reference Standard in Metabolite Analysis

As a certified reference material (CRM), this compound aids in quantifying ticagrelor metabolites in pharmacokinetic studies, ensuring regulatory compliance in drug development .

Chemical Reactions Analysis

Types of Reactions: 5-Desthiopropyl-5-hydroxy-ticagrelor undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which are used for further pharmacological studies .

Scientific Research Applications

Pharmacological Properties

5-Desthiopropyl-5-hydroxy-ticagrelor retains the core mechanism of action seen in ticagrelor, which involves the inhibition of adenosine diphosphate (ADP) mediated platelet aggregation. This compound is characterized by its rapid absorption and reversible action, making it a candidate for further investigation in various clinical scenarios.

Clinical Applications

The primary applications of this compound can be categorized into several key areas:

  • Acute Coronary Syndrome (ACS) Management
    • Similar to ticagrelor, this compound may be utilized in the management of ACS, particularly in patients who are intolerant to traditional antiplatelet therapies such as clopidogrel. Its rapid onset and potent antiplatelet effects could provide significant benefits in acute settings.
  • Post-Operative Thrombosis Prevention
    • The compound may be explored for use in patients undergoing percutaneous coronary interventions (PCI) where there is a high risk of thrombosis. Studies indicate that ticagrelor significantly reduces major adverse cardiovascular events post-PCI, suggesting that its derivative could have similar benefits .
  • Chronic Management of Cardiovascular Diseases
    • Long-term administration could be investigated for chronic conditions such as coronary artery disease, where ongoing antiplatelet therapy is crucial to prevent ischemic events.

Case Studies and Research Findings

Research into this compound is still developing, but existing studies on ticagrelor provide insights into potential outcomes:

  • Efficacy and Safety Profiles : A study evaluating ticagrelor's safety found that adverse reactions included dyspnea and bleeding complications, which are critical considerations for any derivative . The incidence rates observed in these studies will inform the safety profile of this compound.
  • Comparative Effectiveness : In clinical trials comparing ticagrelor with clopidogrel, ticagrelor demonstrated superior efficacy in reducing cardiovascular events . Future studies will need to assess whether this compound exhibits similar or improved efficacy.

Data Table: Comparative Overview

Characteristic Ticagrelor This compound
MechanismP2Y12 receptor antagonistP2Y12 receptor antagonist
Onset of ActionRapidTBD
Duration of ActionModerateTBD
Common Side EffectsDyspnea, bleedingTBD
Clinical IndicationsACS, PCIPotentially similar

TBD indicates that further research is needed to establish these characteristics for this compound.

Mechanism of Action

5-Desthiopropyl-5-hydroxy-ticagrelor exerts its effects by inhibiting the P2Y12 receptor on platelets. This receptor is involved in the activation and aggregation of platelets, which are critical steps in the formation of blood clots. By blocking this receptor, the compound prevents platelet aggregation and reduces the risk of thrombotic events .

The molecular targets include the P2Y12 receptor and associated signaling pathways such as the inhibition of adenylyl cyclase and activation of PI3K, Akt, and Rap1b .

Comparison with Similar Compounds

Ticagrelor

  • Structure : Contains a thiopropyl group at the 5-position and lacks hydroxylation.
  • Function : Reversibly binds P2Y12 receptors, inhibiting ADP-induced platelet aggregation.
  • Hydroxylation may enhance polarity, improving solubility but possibly reducing blood-brain barrier penetration .

Ticagrelor Metabolites (e.g., AR-C124910XX)

  • Structure : AR-C124910XX, a major active metabolite, retains the thiopropyl group but undergoes hydroxylation at the cyclopentane moiety.
  • Function : Maintains antiplatelet activity but with a shorter half-life than ticagrelor.
  • Key Differences :
    • 5-Desthiopropyl-5-hydroxy-ticagrelor’s modifications occur at the triazolo-pyrimidine core rather than the cyclopentane ring, which may shift receptor interaction dynamics.

Phenothiazine Derivatives (e.g., Mesoridazine 5-Sulfoxide)

  • Structure: Phenothiazine core with sulfoxide and methylpiperidine groups .
  • Function : Antipsychotic agents (unrelated to antiplatelet activity).
  • Key Differences :
    • Despite structural dissimilarity, the sulfoxide group in Mesoridazine 5-Sulfoxide highlights how sulfur oxidation can influence drug stability and activity—a consideration for thiopropyl-containing analogs like ticagrelor .

Pharmacokinetic and Pharmacodynamic Considerations

A hypothetical comparison based on structural features is outlined below:

Property Ticagrelor This compound AR-C124910XX
Core Modification Thiopropyl at C5 Desthiopropyl + hydroxyl at C5 Hydroxyl at cyclopentane
Lipophilicity High (logP ~3.5) Moderate (estimated) Moderate
Metabolic Pathway CYP3A4 oxidation Likely Phase I/II conjugation CYP3A4-mediated
Receptor Binding (IC50) ~6 nM (P2Y12) Unknown ~10 nM (P2Y12)

Biological Activity

5-Desthiopropyl-5-hydroxy-ticagrelor is a notable compound derived from ticagrelor, a well-established antiplatelet medication used primarily in the management of acute coronary syndrome (ACS). This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, case studies, and research findings.

Overview of Ticagrelor and Its Metabolite

Ticagrelor is an oral P2Y12 receptor antagonist that inhibits ADP-induced platelet aggregation. Its active metabolite, this compound, plays a crucial role in enhancing the drug's therapeutic effects. As a prodrug, ticagrelor undergoes extensive metabolism to yield this active form, which contributes to its antiplatelet effects and overall efficacy in cardiovascular therapies .

The primary mechanism of action for this compound involves:

  • Reversible Binding : It reversibly binds to the P2Y12 receptor on platelets, blocking ADP-mediated activation and aggregation.
  • Enhanced Platelet Inhibition : Studies indicate that this metabolite provides greater and more consistent platelet inhibition compared to other antiplatelet agents like clopidogrel .

This mechanism is particularly beneficial in patients undergoing percutaneous coronary intervention (PCI), where effective platelet inhibition is critical to prevent thrombotic events.

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

  • Absorption : Rapidly absorbed following oral administration of ticagrelor.
  • Distribution : Widely distributed in the body with a significant volume of distribution.
  • Metabolism : Primarily metabolized in the liver through cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5, leading to its active form .

Biological Activity and Efficacy

Research has shown that this compound exhibits several biological activities:

  • Antiplatelet Activity : Demonstrated significant inhibition of platelet aggregation in various studies, making it effective in reducing the risk of cardiovascular events .
  • Reduction in Thrombotic Events : Case studies have indicated a lower incidence of stent thrombosis and myocardial infarction among patients treated with ticagrelor compared to those receiving clopidogrel .

Table 1: Summary of Key Pharmacological Properties

PropertyDescription
Compound Name This compound
Mechanism of Action P2Y12 receptor antagonist
Bioavailability High
Half-life Approximately 7 hours
Metabolism Hepatic (CYP3A4 and CYP3A5)
Primary Use Antiplatelet therapy in ACS

Case Studies and Clinical Findings

  • One-Month Outcomes Post-PCI :
    A study involving ACS patients revealed that those treated with ticagrelor experienced dyspnea (28.8%), bleeding (2.5%), and hypersensitivity reactions (0.6%). Importantly, no cases of bradycardia or stent thrombosis were reported, underscoring the safety profile of ticagrelor and its metabolites .
  • Comparative Efficacy :
    In another study comparing ticagrelor to clopidogrel, patients on ticagrelor showed significantly lower platelet reactivity at one month post-treatment. The study indicated that higher doses of ticagrelor led to improved outcomes without increasing adverse events related to bleeding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.